N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methylsulfonyl group and a nitrobenzenesulfonamide moiety. This compound is structurally distinct due to the combination of electron-withdrawing groups (methylsulfonyl and nitro) and a pyridazine heterocycle, which may confer unique physicochemical and pharmacological properties.
Propriétés
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-29(26,27)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHJNDXKJAVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalizationThe final step involves the sulfonation and nitration to introduce the nitrobenzenesulfonamide moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
Reduction Reactions
The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂). Key findings include:
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Catalytic Hydrogenation :
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitro Reduction | Pd/C, H₂ | 50°C, ethanol | Amine derivative |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings:
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Halogenation :
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Nucleophilic Aromatic Substitution :
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Reagents: Amines (e.g., aniline) under basic conditions.
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Position: Activated by the electron-withdrawing nitro group.
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| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Halogenation | Br₂, CH₃COOH | RT, 12 hrs | Bromo derivative |
Oxidation Reactions
The methylsulfonyl group (-SO₂CH₃) resists further oxidation, but the pyridazine ring can undergo transformations:
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Pyridazine Ring Oxidation :
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Reagents: Potassium permanganate (KMnO₄) in acidic conditions.
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Product: Pyridazine N-oxide derivatives .
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Cycloaddition Reactions
The pyridazine ring participates in [3+2] cycloadditions:
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Reagents : Diazomethane (CH₂N₂) or aryl azides.
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Product : Triazolo-pyridazine hybrids via 1,3-dipolar cycloaddition .
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DFT Insights : Calculations confirm high regioselectivity due to electron-deficient sulfonyl groups, favoring asynchronous bond formation .
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) undergoes:
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Alkylation :
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Reagents: Alkyl halides (e.g., methyl iodide) in DMF.
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Product: N-alkylated sulfonamides .
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Hydrolysis :
Solvent-Dependent Pathways
Reaction outcomes vary with solvent polarity:
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Polar Aprotic Solvents (DMF, DMSO) : Favor nucleophilic substitutions.
Key Research Findings
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds similar to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exhibit a range of biological activities including:
- Antibacterial Activity : Sulfonamides are known for their antibacterial properties, which stem from their ability to inhibit bacterial folic acid synthesis. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound in drug development targeting resistant strains .
- Antifungal Activity : Preliminary studies have shown that derivatives of sulfonamides can demonstrate antifungal properties against various strains of Candida, indicating potential use in treating fungal infections .
Anti-inflammatory Effects
The compound’s structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This could position N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide as a candidate for developing new anti-inflammatory drugs.
Drug Development
The unique chemical properties of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide make it an attractive candidate for pharmaceutical development:
- Lead Compound : Its structural characteristics allow it to serve as a lead compound for synthesizing new derivatives with enhanced biological activities.
- Combination Therapies : The compound may be used in combination with other drugs to enhance therapeutic efficacy, particularly in resistant infections or complex diseases such as cancer.
Mécanisme D'action
The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key sulfonamide derivatives:
Table 1: Comparative Properties of Sulfonamide Derivatives
Key Observations:
Structural Diversity :
- The target compound ’s pyridazine core differentiates it from pyrazolo-pyrimidine (e.g., Example 53 in ) and pyridine-based analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to pyridine or benzene derivatives.
- The methylsulfonyl and 4-nitro groups in the target compound likely increase its polarity and metabolic stability relative to methyl- or fluoro-substituted analogs.
Synthetic Complexity: The synthesis of the target compound may involve coupling pyridazine intermediates with nitrobenzenesulfonamide groups, akin to methods used for N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide (via sulfonyl chloride reactions) .
Physicochemical Properties :
- The absence of melting point data for the target compound contrasts with the well-characterized Example 53 (175–178°C) , suggesting further experimental characterization is needed.
Activité Biologique
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine moiety substituted with a methylsulfonyl group, along with a nitrobenzenesulfonamide structure. Its molecular formula is CHNOS, with a molecular weight of approximately 398.42 g/mol. The presence of the sulfonamide functional group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.
Biological Activity
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the pyridazine and sulfonamide moieties in conferring biological activity. Modifications at these sites can lead to variations in potency and selectivity against specific targets.
Case Studies and Research Findings
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In Vitro Studies :
- Preliminary studies indicate that related compounds exhibit significant inhibition of inflammatory cytokines such as IL-1β, suggesting that this compound may also possess similar properties. For instance, MCC950, a known NLRP3 inflammasome inhibitor, shows promising results in reducing inflammation in animal models .
- Synthesis and Optimization :
- Pharmacokinetic Profile :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-purity yields of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?
- Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the pyridazine and phenyl moieties. For the methylsulfonyl group, introduce sulfur via nucleophilic substitution followed by oxidation using mCPBA (meta-chloroperbenzoic acid) to form the sulfone . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol can enhance purity (>95% by HPLC) .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodology : Combine 1H/13C NMR to assign aromatic protons and sulfonamide linkages (δ ~7.5–8.5 ppm for pyridazine; δ ~3.3 ppm for methylsulfonyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+). IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. What computational tools predict the compound’s solubility and formulation compatibility?
- Methodology : Calculate logP (~2.6) and topological polar surface area (TPSA ~87.5 Ų) using software like MarvinSketch or Molinspiration to assess hydrophilicity. Molecular dynamics simulations (e.g., Desmond) model interactions with excipients (e.g., PEG 400) for solubility enhancement .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity and metabolic stability?
- Methodology : Compare in vitro metabolic stability (human liver microsomes) of analogs with/without the methylsulfonyl group. The sulfone’s electron-withdrawing nature reduces CYP450-mediated oxidation, enhancing half-life (t1/2 > 120 min vs. <30 min for non-sulfonated analogs) . Density functional theory (DFT) calculations (e.g., Gaussian 09) quantify charge distribution at the pyridazine ring .
Q. What experimental designs address contradictions in reported biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology : Conduct dose-response assays (IC50) across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific inhibition (e.g., TRPV1 antagonism) from off-target cytotoxicity. Use siRNA knockdown of suspected off-target receptors (e.g., GPCRs) to isolate mechanisms . Validate via kinase profiling panels (e.g., Eurofins) .
Q. How can molecular docking elucidate the compound’s interaction with TRPV1 channels?
- Methodology : Dock the compound into TRPV1’s cryo-EM structure (PDB: 3HKC) using AutoDock Vina. Prioritize binding poses where the nitro group forms hydrogen bonds with Arg557 and the sulfonamide anchors to Leu515. Validate via alanine-scanning mutagenesis of predicted residues .
Q. What analytical techniques resolve stability issues under physiological conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Degradation products (e.g., nitro reduction to amine) are identified via LC-MS/MS. Buffered formulations (pH 6.8–7.4) with antioxidants (e.g., ascorbic acid) mitigate hydrolysis .
Data Analysis and Optimization
Q. How can QSAR models guide the optimization of sulfonamide derivatives for enhanced potency?
- Methodology : Develop quantitative structure-activity relationship (QSAR) models using descriptors like Hammett σ (nitro group), molar refractivity (methylsulfonyl), and steric parameters. Train datasets with IC50 values from analogs (e.g., replacing pyridazine with pyrimidine) to predict bioactivity .
Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodology : Apply mixed-effects modeling (e.g., R lme4) to account for inter-subject variability in rodent studies. Use receiver operating characteristic (ROC) curves to correlate in vitro IC50 with in vivo tumor reduction. Adjust dosing regimens based on pharmacokinetic-pharmacodynamic (PK/PD) simulations .
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